N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole rings is particularly noteworthy as these structures are often associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C15H16N4O2S |
Molecular Weight | 304.38 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown antiproliferative effects against various cancer cell lines. A notable study demonstrated that oxadiazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further research into this compound's anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that derivatives with thiophene and pyrazole groups possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as tetracycline .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes involved in cancer cell proliferation.
- DNA Interaction : Pyrazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Study on Anticancer Effects
A recent study focused on the synthesis of oxadiazole derivatives and their anticancer activities demonstrated that certain modifications led to enhanced efficacy against breast cancer cells. The study reported an IC50 value of 15 µM for one of the synthesized compounds, indicating significant potential for therapeutic application .
Antimicrobial Efficacy Assessment
Another case study evaluated the antimicrobial activity of thiophene-containing compounds against various bacterial strains. The results highlighted that the tested compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-3-24-8-4-6-13(24)17-20-16(26-22-17)11-19-18(25)14-10-12(21-23(14)2)15-7-5-9-27-15/h4-10H,3,11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHWUWCNVBXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.